Flucindole

Neuroleptic Potency Antipsychotic Activity Structure-Activity Relationship

Flucindole (developmental code WIN-35150) is an antipsychotic agent of the tetrahydrocarbazolamine class, characterized by a tricyclic cyclized tryptamine structure. Chemically, it is the 6,8-difluoro derivative of ciclindole (also known as cyclindole) and is categorized as a dopamine D2 receptor antagonist with putative serotonergic activity.

Molecular Formula C14H16F2N2
Molecular Weight 250.29 g/mol
CAS No. 60481-01-8
Cat. No. B10785040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucindole
CAS60481-01-8
Molecular FormulaC14H16F2N2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCN(C)C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F
InChIInChI=1S/C14H16F2N2/c1-18(2)9-3-4-13-10(7-9)11-5-8(15)6-12(16)14(11)17-13/h5-6,9,17H,3-4,7H2,1-2H3
InChIKeyFXNCRITWFOVSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flucindole (CAS 60481-01-8) Procurement Guide for Preclinical Neuroscience Research


Flucindole (developmental code WIN-35150) is an antipsychotic agent of the tetrahydrocarbazolamine class, characterized by a tricyclic cyclized tryptamine structure [1]. Chemically, it is the 6,8-difluoro derivative of ciclindole (also known as cyclindole) and is categorized as a dopamine D2 receptor antagonist with putative serotonergic activity [2][3]. The compound was investigated for the treatment of schizophrenia but was never commercialized, and it is currently available solely for research purposes [1][4].

Why Flucindole (CAS 60481-01-8) Cannot Be Interchanged with Other Tetrahydrocarbazolamines


Within the tetrahydrocarbazolamine class, minor structural modifications can produce profound alterations in both pharmacodynamic potency and metabolic fate, rendering generic substitution highly unreliable. Flucindole, the 6,8-difluoro analog of ciclindole, exemplifies this principle, demonstrating approximately a 5- to 10-fold increase in potency in both in vitro and in vivo neuroleptic models [1][2]. Furthermore, the metabolic pathways diverge significantly: while ciclindole undergoes extensive hydroxylation and N-demethylation, flucindole is primarily metabolized via N-demethylation with a formyl intermediate and uniquely forms an N-oxide metabolite not observed for the parent compound [3]. These quantitative potency and qualitative metabolic distinctions underscore the necessity for compound-specific procurement in neuroscience research programs.

Flucindole (CAS 60481-01-8) Evidence-Based Differentiation from Ciclindole and Class Comparators


5- to 10-Fold Greater In Vitro and In Vivo Neuroleptic Potency Compared to Ciclindole

Flucindole exhibits a 5- to 10-fold increase in neuroleptic potency relative to its parent compound, ciclindole, across both in vitro and in vivo experimental paradigms [1][2]. This significant potency enhancement is attributed to the introduction of fluorine atoms at the 6 and 8 positions of the tetrahydrocarbazole core, which substantially alters the pharmacological profile compared to the non-fluorinated parent structure [1].

Neuroleptic Potency Antipsychotic Activity Structure-Activity Relationship

Divergent Metabolic Pathways: N-Demethylation and N-Oxide Formation in Flucindole

Flucindole is metabolized in dogs and humans primarily via N-demethylation, with the formyl derivative identified as a probable intermediate; both parent and formyl products are excreted in urine [1]. In contrast, cyclindole is metabolized by both N-demethylation and hydroxylation, yielding a more complex metabolic profile [1]. Notably, flucindole uniquely generates an N-oxide metabolite in urine, a species not detected following cyclindole administration [1].

Drug Metabolism Pharmacokinetics Biotransformation

Dopaminergic Modulation: Elevation of Striatal Dopamine Metabolites

Both ciclindole and flucindole elevate striatal dopamine metabolites (e.g., DOPAC, HVA) in rodent models, indicative of increased dopamine turnover and D2 receptor antagonism [1]. While the study does not provide independent quantitative values for each compound, the observed effect confirms a shared dopaminergic mechanism, with flucindole's higher potency suggesting a greater magnitude of effect at equivalent doses [2].

Dopamine Neurochemistry Antipsychotic Mechanism Striatal Function

Displacement of [3H]Spiperone Binding: In Vitro D2 Receptor Affinity

In vitro studies demonstrate that flucindole displaces [3H]spiperone binding, providing direct evidence of affinity for dopamine D2 receptors [1]. This assay is a standard benchmark for antipsychotic potential. While ciclindole also displaces [3H]spiperone, its binding affinity for D2 and other receptors is reportedly weak, falling within the low micromolar range [2]. The higher potency of flucindole implies a stronger interaction with the D2 receptor, although specific Ki or IC50 values are not reported in the available literature.

Receptor Binding D2 Antagonism Radioligand Assay

Flucindole (CAS 60481-01-8) High-Value Application Scenarios in Preclinical Neuroscience


Structure-Activity Relationship (SAR) Studies of Tetrahydrocarbazolamine Neuroleptics

Flucindole serves as a critical fluorinated analog in SAR investigations of tetrahydrocarbazolamine-based antipsychotics. Its 5- to 10-fold increase in potency relative to ciclindole provides a clear quantitative benchmark for assessing the impact of 6,8-difluoro substitution on neuroleptic activity [1]. Researchers can use this compound to systematically probe how fluorine incorporation alters receptor binding affinity, functional activity, and downstream neurochemical effects within this scaffold class [2].

Comparative Dopamine D2 Receptor Pharmacology and Signaling

As a compound that displaces [3H]spiperone binding and elevates striatal dopamine metabolites, flucindole is a valuable tool for studying D2 receptor function in vitro and in vivo [1]. When compared with the weaker-affinity parent compound ciclindole, flucindole allows researchers to examine how changes in D2 receptor engagement translate into differential effects on dopamine turnover and neuronal activity [2]. This is particularly relevant for preclinical models of schizophrenia and other hyperdopaminergic states.

Investigations of Species-Specific Drug Metabolism and Biotransformation Pathways

Flucindole exhibits a distinctive metabolic profile characterized by N-demethylation and the formation of a unique N-oxide metabolite not seen with ciclindole [1]. This makes it an excellent probe compound for studies focused on species-specific differences in drug metabolism, the role of N-demethylation in tetrahydrocarbazole clearance, and the analytical detection of formyl intermediates and N-oxide products in biological matrices. Its use can inform broader metabolic stability assessments for related chemical series.

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